3-fluoro-N-(furan-2-ylmethyl)-4-methoxy-N-methylbenzenesulfonamide
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Overview
Description
3-fluoro-N-[(furan-2-yl)methyl]-4-methoxy-N-methylbenzene-1-sulfonamide is a complex organic compound that features a combination of fluorine, furan, methoxy, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[(furan-2-yl)methyl]-4-methoxy-N-methylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the intermediate 3-fluoro-4-methoxyaniline, which is then reacted with furan-2-carbaldehyde under specific conditions to form the desired compound . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or copper salts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[(furan-2-yl)methyl]-4-methoxy-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-fluoro-N-[(furan-2-yl)methyl]-4-methoxy-N-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[(furan-2-yl)methyl]-4-methoxy-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The furan and methoxy groups may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-[(furan-2-yl)methyl]-4-methoxyaniline
- N-(3-fluoro-4-methoxyphenyl)-N-(2-furylmethyl)amine
Uniqueness
3-fluoro-N-[(furan-2-yl)methyl]-4-methoxy-N-methylbenzene-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14FNO4S |
---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
3-fluoro-N-(furan-2-ylmethyl)-4-methoxy-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H14FNO4S/c1-15(9-10-4-3-7-19-10)20(16,17)11-5-6-13(18-2)12(14)8-11/h3-8H,9H2,1-2H3 |
InChI Key |
ZNLBFQQFUIVALF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC(=C(C=C2)OC)F |
Origin of Product |
United States |
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